molecular formula C14H20N2O B11181133 N-cyclopentyl-4-(dimethylamino)benzamide

N-cyclopentyl-4-(dimethylamino)benzamide

Cat. No.: B11181133
M. Wt: 232.32 g/mol
InChI Key: FDKJAWHTUGKPEU-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(dimethylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(dimethylamino)benzamide typically involves the condensation of 4-(dimethylamino)benzoic acid with cyclopentylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, followed by the addition of cyclopentylamine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, RO-)

Major Products

Scientific Research Applications

N-cyclopentyl-4-(dimethylamino)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(dimethylamino)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The exact pathways and molecular targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-(dimethylamino)benzamide is unique due to the presence of both the cyclopentyl and dimethylamino groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-cyclopentyl-4-(dimethylamino)benzamide

InChI

InChI=1S/C14H20N2O/c1-16(2)13-9-7-11(8-10-13)14(17)15-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,15,17)

InChI Key

FDKJAWHTUGKPEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2

Origin of Product

United States

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